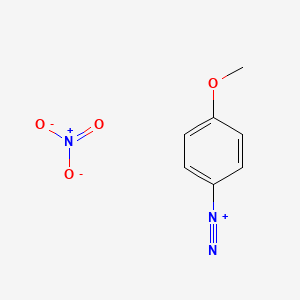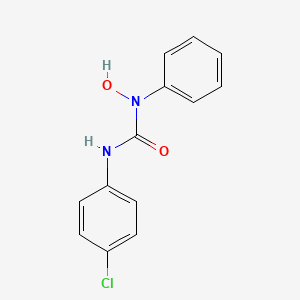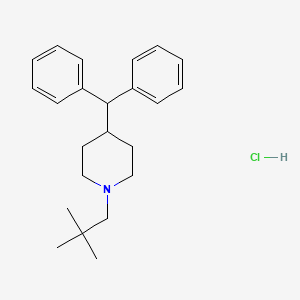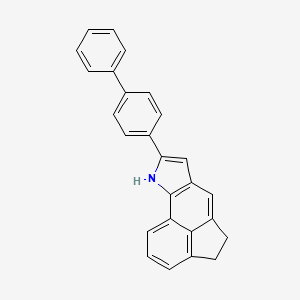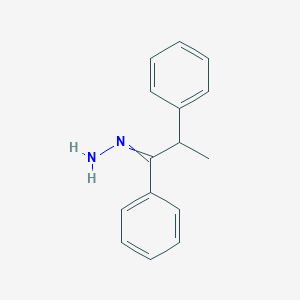
(1,2-Diphenylpropylidene)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,2-Diphenylpropylidene)hydrazine is an organic compound with the molecular formula C15H16N2 It is a derivative of hydrazine, characterized by the presence of two phenyl groups attached to the nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Diphenylpropylidene)hydrazine typically involves the reaction of hydrazine with a suitable precursor, such as a ketone or aldehyde. One common method is the reaction of acetophenone with hydrazine under reflux conditions in the presence of a catalyst like glacial acetic acid. The reaction proceeds through the formation of an intermediate hydrazone, which is then further reacted to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the toxic and reactive nature of hydrazine and its derivatives.
Analyse Chemischer Reaktionen
Types of Reactions
(1,2-Diphenylpropylidene)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized by agents like nitric acid or permanganate to form corresponding oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid, silver nitrate, and permanganate for oxidation, and hydrazine for reduction. The reactions typically require controlled conditions, such as specific temperatures and pH levels, to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or other reduced forms.
Wissenschaftliche Forschungsanwendungen
(1,2-Diphenylpropylidene)hydrazine has several scientific research applications:
Wirkmechanismus
The mechanism of action of (1,2-Diphenylpropylidene)hydrazine involves its interaction with molecular targets through nucleophilic addition reactions. The compound can form hydrazones by reacting with carbonyl groups, which can then undergo further transformations. This mechanism is utilized in various synthetic processes, including the Wolff-Kishner reduction, where hydrazones are converted to alkanes under basic conditions and heat .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Diphenylhydrazine: Another related compound with similar chemical properties.
Uniqueness
(1,2-Diphenylpropylidene)hydrazine is unique due to the presence of the propylidene group, which imparts distinct chemical reactivity and potential applications. Its ability to form stable hydrazones and participate in various chemical reactions makes it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
50462-63-0 |
|---|---|
Molekularformel |
C15H16N2 |
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
1,2-diphenylpropylidenehydrazine |
InChI |
InChI=1S/C15H16N2/c1-12(13-8-4-2-5-9-13)15(17-16)14-10-6-3-7-11-14/h2-12H,16H2,1H3 |
InChI-Schlüssel |
MFCJCXCCITXIQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)C(=NN)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



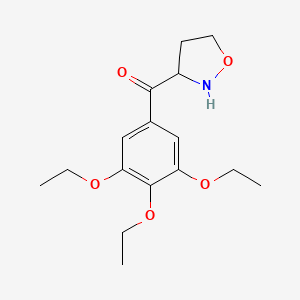
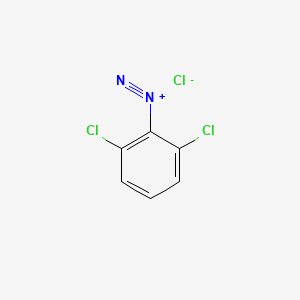
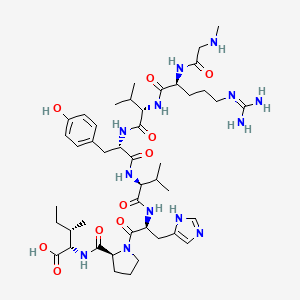
![N-[(Carboxymethyl)carbamoyl]phenylalanine](/img/structure/B14666758.png)
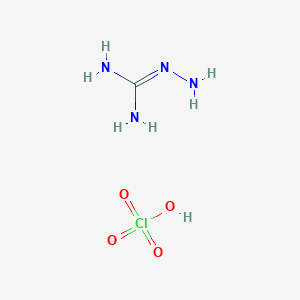
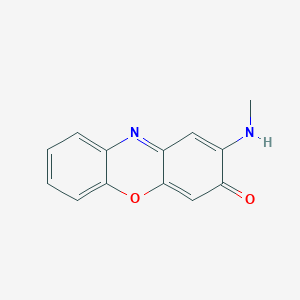
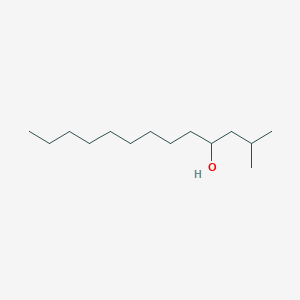

![1-[(2R,4S)-4-Fluoro-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14666779.png)
